molecular formula C13H17N3O2S B2665692 tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate CAS No. 1556208-90-2

tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate

Cat. No.: B2665692
CAS No.: 1556208-90-2
M. Wt: 279.36
InChI Key: JMJQSYLXZANPPJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The compound tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate is involved in the synthesis and reactivity studies of various organic compounds. Research includes the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids by acylation and subsequent reactions with alkyl hydrazines, leading to separable mixtures of isomeric pyrazoles, demonstrating the compound's utility in generating fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015). Another study explored the reactivity of related pyrazolo[5,1-c][1,2,4]triazine derivatives, highlighting the compound's role in the synthesis of new chemical entities with potential biological activity (Mironovich & Shcherbinin, 2014).

Applications in Organic Synthesis

This compound has been utilized in the efficient one-pot synthesis of 2-amino-4H-pyrans, a group of compounds with various applications including biological activity and importance as intermediates in organic synthesis (Zonouzi et al., 2006). Furthermore, its derivatives have been investigated for potential antitumor activity, with certain methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates showing high activity against various cancer cell lines, suggesting a promising avenue for the development of new cancer therapies (Abonía et al., 2011).

Innovative Synthetic Approaches

Innovative synthetic approaches involving tert-butyl phenylazocarboxylates have been developed to enable nucleophilic substitutions and radical reactions for creating a diverse array of structurally complex and functionally rich molecules. These methodologies underscore the versatility of tert-butyl phenylazocarboxylates as building blocks in synthetic organic chemistry, paving the way for the development of novel compounds with potential applications in various fields (Jasch et al., 2012).

Properties

IUPAC Name

tert-butyl 2-amino-4-(1-methylpyrazol-4-yl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-13(2,3)18-12(17)10-9(7-19-11(10)14)8-5-15-16(4)6-8/h5-7H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJQSYLXZANPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1C2=CN(N=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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